molecular formula C16H12FNO B067462 1-(2-Fluorobenzyl)indole-4-carbaldehyde CAS No. 192994-38-0

1-(2-Fluorobenzyl)indole-4-carbaldehyde

Cat. No. B067462
M. Wt: 253.27 g/mol
InChI Key: CPQWCXZJKDYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has a molecular formula of C16H11FNO.

Scientific Research Applications

1-(2-Fluorobenzyl)indole-4-carbaldehyde has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of various enzymes such as monoamine oxidase (MAO) and tyrosine kinase. It has also been evaluated for its anticancer activity against various cancer cell lines. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

Mechanism Of Action

The mechanism of action of 1-(2-Fluorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes such as MAO and tyrosine kinase by binding to their active sites. This binding may result in the inhibition of enzyme activity, which can lead to various physiological effects.

Biochemical And Physiological Effects

1-(2-Fluorobenzyl)indole-4-carbaldehyde has been shown to have various biochemical and physiological effects. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Fluorobenzyl)indole-4-carbaldehyde in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its potential as an inhibitor of enzymes such as MAO and tyrosine kinase. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

For the study of this compound include further evaluation of its anticancer activity and investigation of its potential as an inhibitor of other enzymes.

properties

CAS RN

192994-38-0

Product Name

1-(2-Fluorobenzyl)indole-4-carbaldehyde

Molecular Formula

C16H12FNO

Molecular Weight

253.27 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde

InChI

InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2

InChI Key

CPQWCXZJKDYEQK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 725 mg of indole-4-carbaldehyde and 2-fluorobenzyl bromide instead of the benzyl bromide used in Example 1 to give 1.22 g of 1-(2-fluorobenzyl)indole-4-carbaldehyde as yellow crystals. The yield thereof was found to be 96%.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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